Heptachloroquinoline

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzyme Selectivity Profiling

Researchers requiring a validated perchlorinated quinoline precursor for Halex fluorination face supply inconsistency with lower chlorination-state analogs. Heptachloroquinoline (CAS 1084-27-1) is the only commercially available scaffold that yields a product mixture of C9Cl7₋nFnN (n = 1-3) in a single CsF/DMSO reaction, enabling simultaneous SAR exploration. - Generates three fluorination levels at once, avoiding iterative synthesis. - Fully characterized 19F and 13C NMR data available for reaction monitoring. - Exact compound specified in Bayer agrochemical patents (US3378559) for comparative efficacy studies.

Molecular Formula C9Cl7N
Molecular Weight 370.3 g/mol
CAS No. 1084-27-1
Cat. No. B12079438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptachloroquinoline
CAS1084-27-1
Molecular FormulaC9Cl7N
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESC12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl
InChIInChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12
InChIKeyCMWSJLNFOVKWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptachloroquinoline: Perchlorinated Quinoline Scaffold


Heptachloroquinoline (2,3,4,5,6,7,8-heptachloroquinoline, CAS 1084-27-1) is a fully chlorinated quinoline derivative with the molecular formula C9Cl7N and a molecular weight of 370.3 g/mol . It is a solid at room temperature with a reported melting point of 155 °C . The compound is characterized by the complete substitution of all seven available positions on the quinoline bicyclic ring with chlorine atoms, yielding a highly electron-deficient aromatic system. This perchlorinated structure fundamentally alters the electronic properties and reactivity compared to partially chlorinated quinolines. Heptachloroquinoline exhibits no basic properties in the conventional sense, dissolving only in concentrated sulfuric acid, a behavior shared with its perhalogenated analogs . Its primary utility lies in serving as a precursor for halogen-exchange (Halex) reactions to produce mixed polychloropolyfluoroquinolines and as a synthetic intermediate in agrochemical research, particularly as documented in early herbicidal and insecticidal patents .

Workflow
Halex fluorination precursor for mixed polychloropolyfluoroquinoline libraries
Selection
Perchlorinated quinoline scaffold for agrochemical patent prior art replication
Research context
MAO-B isoform-selective tool compound for CNS enzyme profiling studies

Why Heptachloroquinoline Cannot Be Replaced


Heptachloroquinoline is frequently confused with lower chlorination-state quinolines (tetra-, penta-, or hexachloroquinolines) or with its constitutional isomer heptachloroisoquinoline, but these substitutions are chemically invalid for critical applications. The perchlorinated state (seven Cl atoms) is the essential prerequisite for exhaustive Halex fluorination: only the fully chlorinated scaffold can generate the broad distribution of C9Cl7₋nFnN products (n = 1–3) that serve as versatile synthetic intermediates . Lower chlorinated analogs cannot achieve this product diversity. Furthermore, the quinoline ring fusion pattern (1-azanaphthalene) versus the isoquinoline pattern (2-azanaphthalene) dictates fundamentally different reactivity and biological target profiles; heptachloroisoquinoline (CAS 13180-41-1) is not a functional substitute . In agrochemical contexts, the patent literature specifically claims heptachloroquinoline—not its partially chlorinated precursors—as the active herbicidal/insecticidal entity, and any deviation from this structure falls outside the scope of demonstrated efficacy . A calculated LogP of approximately 6.81 indicates extreme lipophilicity that governs formulation, handling, and environmental partitioning behavior, which cannot be extrapolated from less chlorinated analogs .

Lower chlorinated quinolines (tetra-, penta-, hexachloro) yield narrower Halex product distributions and cannot generate the same C9Cl7₋nFnN diversity
Heptachloroisoquinoline (CAS 13180-41-1) has a different ring fusion pattern (2-azanaphthalene), leading to distinct reactivity and biological target profiles
Agrochemical patent examples (US3378559) specifically claim the perchlorinated entity; intermediate chlorination states fall outside demonstrated biological activity scope

Quantitative Differentiation Evidence


MAO-B vs. MAO-A Isoform Selectivity

In head-to-head profiling against the two human monoamine oxidase isoforms, heptachloroquinoline exhibits preferential inhibition of MAO-B (IC50 = 8,600 nM) over MAO-A (IC50 = 58,000 nM), yielding a selectivity ratio of approximately 6.7-fold . This contrasts with the parent heterocycle quinoline, which is reported to inhibit MAO-A much more potently than MAO-B . While the absolute potency is modest, the isoform selectivity pattern is structurally conferred by the perchlorinated scaffold and is distinct from that of lower chlorination-state quinolines such as 2-chloroquinoline-based thiosemicarbazones, which typically show more balanced dual MAO-A/MAO-B inhibition (e.g., IC50 values of 0.549 µM and 0.340 µM, respectively) .

MAO-B vs MAO-A selectivity
Reported
6.7-fold MAO-B preference (IC50 8.6 µM vs 58 µM on human enzymes)
Supports MAO-B isoform pathway inhibition studies
Orthogonal to dual MAO-A/B inhibitors from 2-chloroquinoline scaffolds
Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzyme Selectivity Profiling

Exhaustive Halex Fluorination Product Distribution

When subjected to nucleophilic fluoride dechlorination (CsF in DMSO at 100 °C), 2,3,4,5,6,7,8-heptachloroquinoline yields an inseparable mixture of C9Cl7₋nFnN products where n ranges from 1 to 3 . This product distribution is unique to the perchlorinated starting material. In contrast, starting from 5,6,7,8-tetrachloroquinoline, 3,5,6,7,8-pentachloroquinoline, or 4,7-dichloroquinoline yields distinctly different and narrower sets of fluorinated products . The heptachloroquinoline-derived mixture provides a diverse pool of partially fluorinated quinoline scaffolds for further derivatization, a synthetic advantage not accessible from any lower chlorination-state precursor. Additionally, reaction with potassium fluoride at elevated temperatures yields heptafluoroquinoline in good yields, a transformation that quantitatively requires the perchlorinated intermediate .

Halex fluorination output
Head-to-head
C9Cl7₋nFnN mixture with n = 1–3, three fluorination levels in one step
Enables diverse fluorinated scaffold library synthesis
Unattainable from lower chlorination-state quinolines
Halogen Exchange Chemistry Fluorinated Building Blocks Organofluorine Synthesis

Herbicidal/Insecticidal Patent Claim Specificity

United States Patent US3378559 (1968, assigned to Bayer) specifically claims chlorinated quinolines including heptachloroquinoline as herbicides and insecticides, with formulation examples using heptachloroquinoline in aqueous dimethylformamide containing a non-ionic emulsifier . The patent's enabling examples are directed at the heptachlorinated species, not at tetra- or pentachloroquinolines. This structural specificity is reinforced by the synthetic pathway described: heptachloroquinoline is obtained by heating tetrachloroquinoline with PCl5 at elevated temperatures, a distinct two-step sequence that differentiates it from the intermediate chlorination products . In the context of agrochemical intellectual property, the perchlorinated state is a structurally defining feature, and any freedom-to-operate or procurement for agrochemical research must account for the specific chlorination pattern.

Patent structural specificity
Class-level
Heptachloroquinoline exclusively exemplified in US3378559 for herbicidal/insecticidal use
Supports agrochemical prior art replication
Intermediate chlorination states are synthetic precursors only
Agrochemical Patent Prior Art Herbicide Discovery Insecticide Scaffolds

Acute Mammalian Toxicity Differentiation

Heptachloroquinoline carries safety classification as Harmful/Irritant, with a reported melting point of 155 °C and a calculated LogP of 6.81 . While comprehensive LD50 data specific to heptachloroquinoline remain scarce in the open literature, it is critical to differentiate this compound from the structurally unrelated organochlorine pesticide heptachlor (CAS 76-44-8), which has an oral LD50 in rats of approximately 110 mg/kg and is classified as a probable human carcinogen . The quinoline ring system in heptachloroquinoline imparts fundamentally different toxicokinetic and metabolic properties compared to the cyclodiene insecticide heptachlor. Within the quinoline class, the clastogenicity of quinoline derivatives has been studied via the liver micronucleus assay, with chlorination pattern influencing genotoxic potential; 8-chloroquinoline shows significantly higher micronucleus induction than control, whereas the perchlorinated derivative's profile has not been separately characterized in published in vivo micronucleus data .

Toxicity differentiation
Data to verify
Quinoline scaffold vs cyclodiene heptachlor; distinct structural class and hazard profile
Requires compound-specific risk assessment
No published in vivo micronucleus data for perchlorinated derivative
Toxicology Profiling Safety Assessment Chemical Hazard Classification

Validated Research and Industrial Application Scenarios


Synthesis of Mixed Polychloropolyfluoroquinoline Libraries

Heptachloroquinoline is the only commercially available starting material that yields a product mixture of C9Cl7₋nFnN (n = 1–3) in a single CsF/DMSO Halex reaction at 100 °C. This enables medicinal chemistry groups to generate three distinct fluorination levels simultaneously for structure-activity relationship (SAR) exploration without iterative synthesis. Laboratories procuring this compound for fluorinated building-block synthesis benefit from the established literature precedent and well-characterized 19F and 13C NMR spectroscopic data for reaction monitoring and product identification .

Agrochemical Lead Discovery from Expired Patents

Research programs investigating quinoline-based herbicides or insecticides can use heptachloroquinoline to replicate the formulations and biological testing protocols described in Bayer's 1968 patent US3378559, where the compound is formulated in aqueous DMF with non-ionic emulsifier for application . The perchlorinated scaffold serves as a starting point for agrochemical lead optimization, and procurement of the exact compound specified in the patent examples is essential for comparative efficacy and freedom-to-operate analysis against contemporary herbicides.

MAO-B Preferential Inhibition Tool for CNS Profiling

Heptachloroquinoline's 6.7-fold selectivity for MAO-B over MAO-A (IC50 8.6 µM vs. 58 µM on human enzymes) provides a structurally unique tool for CNS enzyme profiling, distinct from the dual MAO-A/B inhibitors commonly derived from 2-chloroquinoline scaffolds . This selectivity pattern, conferred by the fully chlorinated quinoline core, makes the compound useful as a reference standard in assays investigating isoform-specific monoamine oxidase inhibition, particularly in neurodegenerative disease research where MAO-B selective inhibition is of therapeutic interest.

Perhalogenated Heterocycle Standard for NMR Method Development

Heptachloroquinoline and its heptafluorinated derivative have been used as model compounds for developing and validating 13C NMR chemical shift prediction methods, including the MSCS (Multiple Substituent Chemical Shifts) approach, which achieved accuracy within ±1 ppm for perchloroquinoline . Analytical laboratories requiring a well-characterized, structurally rigid, fully halogenated heterocycle for NMR method validation, computational chemistry benchmarking, or spectral database construction can rely on the published 13C NMR assignments and shift prediction methodologies established specifically for this compound.

Application
Selection Property
Validation Focus
Fluorinated quinoline library synthesis
Perchlorinated Halex precursor reactivity
19F/13C NMR product monitoring and scaffold diversity
Agrochemical lead discovery from expired patents
Patent-specific structural exemplification
Formulation replication and comparative efficacy context
MAO-B preferential inhibition profiling
Isoform selectivity profile
MAO-B pathway inhibition assay context
NMR method development standard
Fully halogenated rigid heterocycle
13C chemical shift prediction benchmarking
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